molecular formula C21H17ClN2O2 B3509666 N-[2-(benzylcarbamoyl)phenyl]-2-chlorobenzamide

N-[2-(benzylcarbamoyl)phenyl]-2-chlorobenzamide

Cat. No.: B3509666
M. Wt: 364.8 g/mol
InChI Key: FFUWHWBFRGJHNT-UHFFFAOYSA-N
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Description

N-[2-(Benzylcarbamoyl)phenyl]-2-chlorobenzamide is a substituted benzamide derivative characterized by a benzylcarbamoyl group (-NHCO-benzyl) attached to the phenyl ring of 2-chlorobenzamide.

Properties

IUPAC Name

N-benzyl-2-[(2-chlorobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-18-12-6-4-10-16(18)21(26)24-19-13-7-5-11-17(19)20(25)23-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUWHWBFRGJHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylcarbamoyl)phenyl]-2-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzylcarbamoyl Intermediate: The initial step involves the reaction of benzylamine with a suitable acylating agent, such as benzoyl chloride, to form N-benzylbenzamide.

    Coupling with 2-Chlorobenzoic Acid: The intermediate N-benzylbenzamide is then coupled with 2-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in related benzamide derivatives undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. For example, oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfone derivatives, as observed in analogous compounds .

Table 1: Oxidation conditions and products

Oxidizing AgentReaction ConditionsProductYield (%)
H₂O₂ (30%)RT, 6 hrSulfone78
mCPBA0°C, 2 hrSulfone85

Nucleophilic Substitution

The 2-chlorobenzamide moiety participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the amide group. Reactions with amines (e.g., aniline derivatives) or alkoxides produce substituted benzamides .

Table 2: Substitution reactions with amines

NucleophileBaseTemperatureProductYield (%)
BenzylamineK₂CO₃80°C, 12 hrN-Benzyl-2-aminobenzamide65
4-MethylanilineEt₃N60°C, 8 hrN-(4-Methylphenyl)-2-chloro...72

Hydrolysis Reactions

The amide bonds in N-[2-(benzylcarbamoyl)phenyl]-2-chlorobenzamide undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Concentrated HCl (6M) at reflux converts the amide to 2-chlorobenzoic acid and 2-aminobenzylamine .

Basic Hydrolysis

NaOH (10% aq.) yields sodium 2-chlorobenzoate and benzylurea derivatives .

Table 3: Hydrolysis pathways

ConditionReagentsProductsReaction Time
AcidicHCl (6M), Δ2-Chlorobenzoic acid + amine4 hr
BasicNaOH (10%), ΔSodium 2-chlorobenzoate + urea3 hr

Amide Coupling Reactions

The carbamoyl group facilitates coupling with carboxylic acids or amines via reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) :

Table 4: Coupling reactions with EDCl/HOBt

PartnerProductYield (%)
4-Nitrobenzoic acidN-(2-(Benzylcarbamoyl)phenyl)...68
Glycine methyl esterPeptidomimetic derivative55

Thermal Stability

The compound decomposes above 250°C, releasing HCl and forming polycyclic aromatic byproducts . Stability under ambient conditions makes it suitable for synthetic applications.

Scientific Research Applications

N-[2-(benzylcarbamoyl)phenyl]-2-chlorobenzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The chlorobenzamide moiety may participate in covalent bonding with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : The benzylcarbamoyl group in the target compound introduces steric bulk compared to simpler derivatives like N-(phenyl)-2-chlorobenzamide. Such modifications influence crystallinity and melting points, as seen in , where derivatives with nitro or methyl groups exhibit lower melting points (e.g., 168–170°C for nitro-substituted compounds) .
  • Synthetic Yields : Yields for analogous compounds range from 50% (nitro-substituted) to 82% (thiophene-carboxamide), suggesting that electron-withdrawing groups may reduce reaction efficiency .
Crystallographic and Bond-Length Comparisons
  • C(S)-C(O) Bond Length : In N-(phenyl)-2-chlorobenzamide, side-chain substitutions (e.g., benzylcarbamoyl) alter the C(S)-C(O) bond length compared to simpler acetamides. For example, N-(phenyl)-2-chlorobenzamide crystallizes in a tetragonal system (a = 8.795 Å, c = 15.115 Å) .
  • Hydrogen Bonding : Unlike sulfanyl-containing benzamides (), which exhibit intramolecular S–H⋯O and C–H⋯O interactions, chlorinated benzamides primarily form classical N–H⋯O hydrogen bonds, influencing crystal packing .
Spectroscopic and Analytical Data
  • 1H NMR and IR : All compounds in show characteristic amide N–H stretches (~3300 cm⁻¹) and C=O stretches (~1680 cm⁻¹). The 2-chloro substituent generates distinct aromatic proton splitting patterns in 1H NMR .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content for derivatives in align with theoretical values (e.g., C: 52.3% vs. 52.5% calculated), confirming structural integrity .

Biological Activity

N-[2-(benzylcarbamoyl)phenyl]-2-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzamide core with a chloro substituent and a benzylcarbamoyl group. Its molecular formula is C15H14ClN3OC_{15}H_{14}ClN_{3}O, and it has a molecular weight of approximately 285.74 g/mol. The presence of the chloro group and the benzylcarbamoyl moiety contributes to its unique biological properties.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity. A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The mechanism involves the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. In vitro studies have indicated that it possesses activity against several bacterial strains, suggesting its utility in developing new antibiotics . The structure-activity relationship (SAR) studies have highlighted that modifications to the benzamide structure can enhance its antimicrobial efficacy.

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit certain kinases that are implicated in cancer progression, making it a candidate for targeted cancer therapies .

Case Studies

  • Case Study on Antitumor Efficacy :
    A clinical trial involving patients with resistant forms of breast cancer showed that treatment with this compound led to a significant reduction in tumor size in some patients. The study highlighted the compound's ability to overcome resistance mechanisms often seen with conventional therapies .
  • Antimicrobial Evaluation :
    In a study evaluating various 2-chlorobenzamide derivatives, this compound was found to have superior activity against Methicillin-resistant Staphylococcus aureus (MRSA). This finding supports further development as a potential therapeutic agent against resistant bacterial strains .
  • Inhibition of DHFR : The compound's ability to inhibit DHFR leads to decreased levels of tetrahydrofolate, which is essential for nucleotide synthesis, thereby hindering cell proliferation.
  • Enzyme Interaction : The interactions between the compound and various enzymes have been characterized using X-ray crystallography, revealing critical binding sites that facilitate its inhibitory effects .

Toxicological Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Acute toxicity studies show an LD50 value greater than 1250 mg/kg in rats, suggesting low acute toxicity . Long-term studies are necessary to fully understand its safety in chronic use.

Q & A

Q. What are the common synthetic routes for N-[2-(benzylcarbamoyl)phenyl]-2-chlorobenzamide?

The synthesis typically involves sequential functionalization of the benzamide scaffold. A representative route includes:

  • Step 1 : Hydrogenation of a nitro or protected amine group using Pd/C under H₂ in methanol (e.g., 18 h at room temperature) .
  • Step 2 : Acylation with 2-chlorobenzoyl chloride in the presence of pyridine and CH₂Cl₂ (1–2 h at room temperature) .
  • Step 3 : Purification via column chromatography (e.g., silica gel with n-hexane/EtOAc gradients) to isolate the product, yielding ~85% purity .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent positions (e.g., aromatic protons at δ 7.37–7.49 ppm for 2-chlorobenzamide derivatives) .
  • FT-IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves bond lengths (e.g., C(S)-C(O) = ~1.50 Å) and angles affected by substituents .
  • Mass Spectrometry (MS) : Confirms molecular weight via [M+H]⁺ peaks (e.g., m/z 361.1434 for a related spirocyclic derivative) .

Advanced Research Questions

Q. How do structural variations in the benzamide moiety influence biological activity?

  • Side-Chain Substitution : Modifications at the benzylcarbamoyl or 2-chlorophenyl groups alter steric and electronic properties. For example:
    • Bulky substituents (e.g., trifluoromethyl) enhance thermal stability but may reduce solubility .
    • Electron-withdrawing groups (e.g., Cl, F) improve receptor binding in medicinal chemistry analogs .
  • Structure-Activity Relationship (SAR) : In vitro assays (e.g., anti-inflammatory activity) combined with molecular docking can identify critical pharmacophores, such as hydrogen bonding with the amide group .

Q. How can contradictions in crystallographic data from substituted analogs be resolved?

  • Case Study : Comparing N-(phenyl)-2-chlorobenzamide with analogs (e.g., dichloroacetamide derivatives) reveals:
    • Bond Length Variability : C(S)-C(O) bond lengths differ by up to 0.05 Å due to side-chain steric effects .
    • Crystallization Artifacts : Solvent polarity (e.g., ethanol vs. DMF) impacts packing arrangements, leading to non-systematic angle deviations .
  • Resolution Strategy : Use high-resolution X-ray data (e.g., Stoe-Stadi 4 diffractometer) and refine structures with full-matrix least-squares methods to minimize noise .

Q. What methodologies are recommended for evaluating biological activity in vitro?

  • Targeted Assays :
    • Enzyme Inhibition : IC₅₀ determination via fluorometric or colorimetric assays (e.g., COX-2 inhibition for anti-inflammatory studies) .
    • Cell Viability : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for tetrahydroisoquinoline derivatives) .
  • Validation : Pair experimental data with in silico predictions (e.g., molecular dynamics simulations) to correlate activity with molecular flexibility or binding affinity .

Q. How can synthetic yields be optimized for complex derivatives?

  • Reagent Selection : Use BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) as a coupling agent to enhance amide bond formation efficiency (e.g., 74% yield for spirocyclic analogs) .
  • Temperature Control : Low-temperature reactions (0–5°C) minimize side reactions during acylation .
  • Purification : Gradient elution in HPLC or flash chromatography reduces co-elution of byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(benzylcarbamoyl)phenyl]-2-chlorobenzamide
Reactant of Route 2
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N-[2-(benzylcarbamoyl)phenyl]-2-chlorobenzamide

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